N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide is a complex organic compound that has piqued interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by its distinct benzoimidazole core, coupled with a hydroxylated acrylamide moiety, making it a subject of study for its reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide can be approached through multi-step organic synthesis. A typical route might start with the preparation of the benzoimidazole core, followed by the introduction of the phenethyl group. The addition of the pyrrolidine ring and the acrylamide functionality is carried out through successive reactions involving functional group transformations and coupling reactions under controlled conditions.
Industrial Production Methods: Though industrial-scale production of this compound is not well-documented, scalable methods would likely involve optimization of the laboratory synthetic route. This includes the use of robust catalysts, high-throughput reactors, and continuous flow techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized by agents like hydrogen peroxide or molecular oxygen to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride could be used to transform the compound into derivatives with lower oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, given the reactive sites on the compound.
Common Reagents and Conditions: Oxidation reactions might utilize reagents like potassium permanganate or chromium trioxide under acidic conditions. Reduction could involve sodium borohydride or catalytic hydrogenation. Substitution reactions could be facilitated by reagents like halides, acids, or bases under controlled temperature and pH conditions.
Major Products Formed: The major products of these reactions are derivatives that maintain the core benzoimidazole structure but have varied functional groups, leading to altered physicochemical properties and potential bioactivities.
Scientific Research Applications
Chemistry: The compound's unique structure allows it to be a building block for creating novel materials with specific properties, useful in catalysis and materials science.
Biology and Medicine: It has potential applications in medicinal chemistry, particularly as a lead compound for designing inhibitors or modulators of biological pathways. Its bioactivity could be explored for therapeutic uses against certain diseases or conditions.
Industry: The compound might be employed in the development of new polymers or advanced materials due to its structural features, which impart stability and reactivity.
Mechanism of Action
The mechanism by which N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide exerts its effects depends on its interaction with molecular targets in biological systems. This could involve binding to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The presence of multiple reactive sites in the molecule suggests potential interactions with various cellular components.
Comparison with Similar Compounds
Comparing this compound with similar benzoimidazole derivatives, it stands out due to its unique hydroxyl and acrylamide functionalities. Similar compounds might include:
2-Phenylbenzimidazole: Lacks the hydroxyl and acrylamide groups, making it less reactive.
The uniqueness of N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide lies in its multifunctional moieties, which offer diverse reactivity and potential for a wide range of applications.
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[2-(2-phenylethyl)-1-(2-pyrrolidin-1-ylethyl)benzimidazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C24H28N4O2/c29-24(26-30)13-10-20-8-11-22-21(18-20)25-23(12-9-19-6-2-1-3-7-19)28(22)17-16-27-14-4-5-15-27/h1-3,6-8,10-11,13,18,30H,4-5,9,12,14-17H2,(H,26,29)/b13-10+ |
InChI Key |
RCDIZKAYZBEALO-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2CCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.